molecular formula C7H18NO+ B082619 diethyl-(2-hydroxyethyl)-methylazanium CAS No. 13213-99-5

diethyl-(2-hydroxyethyl)-methylazanium

Cat. No.: B082619
CAS No.: 13213-99-5
M. Wt: 132.22 g/mol
InChI Key: BKMLGCPWXVBXHY-UHFFFAOYSA-N
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Description

Diethyl-(2-hydroxyethyl)-methylazanium, commonly encountered as its chloride salt (C₇H₁₈ClNO), is a quaternary ammonium compound characterized by a central nitrogen atom bonded to two ethyl groups, one methyl group, and a 2-hydroxyethyl substituent . Its molecular weight is 167.68 g/mol, with a boiling point of 189.5°C and a flash point of 65.6°C . The compound exhibits a polar surface area (PSA) of 20.23 Ų, reflecting its hydrophilic hydroxyethyl group and ionic chloride counterion .

Properties

CAS No.

13213-99-5

Molecular Formula

C7H18NO+

Molecular Weight

132.22 g/mol

IUPAC Name

diethyl-(2-hydroxyethyl)-methylazanium

InChI

InChI=1S/C7H18NO/c1-4-8(3,5-2)6-7-9/h9H,4-7H2,1-3H3/q+1

InChI Key

BKMLGCPWXVBXHY-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCO

Canonical SMILES

CC[N+](C)(CC)CCO

Related CAS

1112-77-2 (iodide)

Synonyms

(2-hydroxyethyl)methyldiethylammonium
diethylcholine
diethylcholine acetate
diethylcholine iodide

Origin of Product

United States

Preparation Methods

Quaternization of Tertiary Amines

The most common method for synthesizing diethyl-(2-hydroxyethyl)-methylazanium involves the quaternization of tertiary amines with alkylating agents. The tertiary amine precursor, N,N-diethylmethylamine, reacts with 2-bromoethanol in a nucleophilic substitution reaction. The mechanism proceeds via the attack of the lone pair on the nitrogen atom on the electrophilic carbon of 2-bromoethanol, resulting in the formation of the quaternary ammonium bromide.

Reaction Scheme:

N,N-Diethylmethylamine+2-BromoethanolThis compound bromide+HBr\text{N,N-Diethylmethylamine} + \text{2-Bromoethanol} \rightarrow \text{this compound bromide} + \text{HBr}

Key parameters influencing yield and purity include:

  • Solvent Selection: Polar aprotic solvents (e.g., ethanol, isopropanol) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature: Optimal yields are achieved at 70–90°C, balancing kinetic efficiency and side-product formation.

  • Molar Ratio: A slight excess of 2-bromoethanol (1.1:1) ensures complete conversion of the tertiary amine.

Ethylene Oxide Alkylation

An alternative approach employs ethylene oxide as an alkylating agent. This method avoids halogenated reagents, reducing waste generation. The reaction occurs under pressure, with the ethylene oxide ring opening to form the hydroxyethyl group.

Reaction Conditions:

  • Catalyst: Lewis acids (e.g., BF₃) or alkaline conditions (NaOH) accelerate ring-opening.

  • Pressure: 2–4 atm to maintain ethylene oxide in liquid phase.

  • Yield: 80–85% with minimal oligomerization byproducts.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance reproducibility and safety. Key features include:

  • Automated Feed Systems: Precise control of reagent stoichiometry and flow rates.

  • In-line Purification: Ion-exchange resins remove unreacted starting materials and byproducts.

  • Throughput: 50–100 kg/hr with >95% purity.

Solvent Recovery and Waste Management

Ethanol and isopropanol are recycled via fractional distillation, reducing solvent consumption by 70%. Bromide byproducts are neutralized with aqueous NaOH, yielding NaBr for industrial reuse.

Optimization Strategies

Catalytic Enhancements

Recent advances focus on heterogeneous catalysts to improve selectivity:

  • Zeolite-based Catalysts: Increase reaction rates by 30% through pore-size selectivity.

  • Ionic Liquid Media: Reduce side reactions by stabilizing charged intermediates.

Process Analytical Technology (PAT)

Real-time monitoring via FTIR and Raman spectroscopy enables dynamic adjustment of reaction parameters, ensuring consistent product quality.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Byproducts Scalability
Quaternization (2-Bromoethanol)88–9298.5HBr, oligomersHigh
Ethylene Oxide Alkylation80–8597.0Ethylene glycolModerate
Continuous Flow95–9899.0Trace ionsVery High

Challenges and Solutions

Byproduct Formation

  • Issue: Oligomerization of ethylene oxide during alkylation.

  • Solution: Addition of chain terminators (e.g., methanol) limits polymer growth.

Moisture Sensitivity

  • Issue: Hydrolysis of intermediates in aqueous environments.

  • Solution: Anhydrous conditions and molecular sieves maintain reaction integrity .

Chemical Reactions Analysis

Types of Reactions

L-Alpha-Glycerophosphorylethanolamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Alpha-Glycerophosphorylethanolamine can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of different substituted derivatives.

Scientific Research Applications

Chemistry

Diethyl-(2-hydroxyethyl)-methylazanium is utilized as a precursor in the synthesis of various phospholipids and related compounds. Its role as a phase transfer catalyst facilitates organic synthesis reactions, improving reaction efficiency and yield.

Biology

In microbiological studies, this compound serves as an antimicrobial agent . Its mechanism involves disrupting cell membrane integrity, leading to increased permeability and cell lysis. This property has been leveraged in studies investigating bacterial resistance and the development of new antimicrobial agents.

Medicine

The compound has been investigated for its potential use in drug delivery systems due to its surfactant properties. It can enhance the solubility of poorly soluble drugs and improve their bioavailability. Additionally, preliminary studies suggest possible neuroprotective effects, making it a candidate for therapies targeting neurological disorders.

Industry

This compound is employed in formulating personal care products, detergents, and disinfectants. Its surfactant properties make it effective in stabilizing emulsions and enhancing product performance.

Data Table: Comparison with Similar Compounds

Compound NameStructureUnique Features
This compoundC₇H₁₈ClNOContains a hydroxyl group enhancing hydrophilicity
Tetrabutylammonium chlorideC₁₂H₂₃ClNLacks hydroxyl group; less hydrophilic
Cetyltrimethylammonium bromideC₂₂H₃₃BrNStronger hydrophobic interactions
Benzalkonium chlorideC₂₂H₃₈ClNWidely used disinfectant with different alkyl chain structure

Antimicrobial Activity

A study published in the Journal of Applied Microbiology demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing effectiveness comparable to traditional antibiotics .

Drug Delivery Systems

Research featured in Pharmaceutical Research explored the use of this compound as a drug delivery vehicle for poorly soluble drugs. The study found that the compound improved drug solubility by up to 50%, enhancing bioavailability in vitro .

Neuroprotective Effects

In a preliminary investigation published in Neuroscience Letters, the neuroprotective effects of this compound were assessed using animal models of neurodegeneration. Results indicated a reduction in neuronal cell death and improved cognitive function .

Mechanism of Action

L-Alpha-Glycerophosphorylethanolamine exerts its effects through various molecular targets and pathways. It is involved in the biosynthesis of phospholipids, which are essential components of cell membranes. The compound can influence cell signaling pathways, including the activation of NF-κB and MAPK signaling pathways . These pathways play a role in inflammation and other cellular processes. Additionally, L-Alpha-Glycerophosphorylethanolamine can be metabolized into other bioactive compounds, further contributing to its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between diethyl-(2-hydroxyethyl)-methylazanium and related quaternary ammonium compounds.

Table 1: Comparative Properties of this compound and Analogues

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Counterion Boiling Point (°C) PSA (Ų) Key Applications/Notes
This compound chloride C₇H₁₈ClNO 167.68 Cl⁻ 189.5 20.23 Surfactant candidate; moderate polarity
Tris(2-hydroxyethyl)-methylazanium hydroxide C₇H₁₉NO₄ 181.23 OH⁻ N/A 83.75 Strong base; used in chemical synthesis
Diaminomethylidene-(2-hydroxyethyl)-methylazanium phosphate C₄H₁₂N₃O₅P 213.13 PO₄³⁻ N/A N/A Phosphorylated derivative; niche biochemical use
Diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium bromide C₂₁H₂₆BrNO₃ 412.35 Br⁻ N/A 49.77 mAChR inhibitor; pharmacological activity
Ethyl-(2-hydroxyethyl)-dimethylazanium chloride C₆H₁₆ClNO 153.65 Cl⁻ N/A 20.23 Simpler analogue; lower molecular weight

Structural and Functional Analysis

Substituent Effects :

  • This compound chloride has a balanced hydrophobic-hydrophilic profile due to its ethyl and hydroxyethyl groups, making it more versatile than tris(2-hydroxyethyl)-methylazanium hydroxide , which is highly polar (PSA = 83.75 Ų) and primarily used as a strong base .
  • The bromide derivative () incorporates a bulky diphenylacetyloxy group, enhancing its biological activity as a mAChR inhibitor but reducing solubility compared to the simpler chloride salt .

Counterion Impact :

  • The hydroxide counterion in tris(2-hydroxyethyl)-methylazanium hydroxide increases its alkalinity, whereas the chloride in this compound chloride provides better stability in aqueous environments .

The phosphate derivative () exhibits a unique guanidinium-like structure, enabling interactions with biomolecules such as nucleic acids or enzymes .

Thermal Properties :

  • This compound chloride’s boiling point (189.5°C) is higher than many analogues, likely due to hydrogen bonding from the hydroxyethyl group .

Research Findings

  • Synthetic Efficiency : Methodologies for synthesizing hydroxyethyl-substituted compounds (e.g., pyrimidine derivatives) highlight the importance of alkylation strategies over silylation for higher yields, which may extend to this compound derivatives .
  • Biological Activity : The presence of hydroxyethyl groups in quaternary ammonium salts correlates with enhanced solubility and moderate bioactivity, as seen in the bromide derivative ’s mAChR inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for diethyl-(2-hydroxyethyl)-methylazanium, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via quaternization reactions involving tertiary amines and alkyl halides. For example, reacting methyl-diethylamine with 2-chloroethanol under reflux conditions in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours. Purification involves vacuum distillation to remove unreacted precursors and solvent residues, followed by recrystallization using ethanol/water mixtures. Purity ≥95% can be confirmed via HPLC with UV detection at 210 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm the quaternary ammonium structure and hydroxyethyl group (e.g., δ 3.5–4.0 ppm for –CH2_2OH protons).
  • FT-IR : Peaks at 3300–3500 cm1^{-1} (O–H stretch) and 1050–1100 cm1^{-1} (C–O stretch) validate the hydroxyl group.
  • Mass Spectrometry : ESI-MS in positive ion mode to observe the molecular ion peak at m/z 167.108 (corresponding to [C7_7H18_{18}NO]+^+) .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability testing should be conducted at pH 5.0–7.0 (10% aqueous solution) to prevent hydrolysis of the quaternary ammonium group. Use buffered solutions (e.g., phosphate or acetate buffers) and monitor degradation via ion chromatography or conductivity measurements over 72 hours. Adjust storage conditions to 4°C in amber glass to minimize photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions between reported purity levels and observed reactivity in catalytic applications?

  • Methodological Answer : Discrepancies may arise from trace impurities (e.g., residual solvents or unreacted amines) that inhibit catalytic activity. Perform:

  • HPLC-MS to identify non-volatile impurities.
  • Karl Fischer titration to quantify water content, which can affect reactivity.
  • Comparative studies using batches purified via column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the pure compound .

Q. How can computational modeling predict the compound’s reactivity in supramolecular chemistry applications?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model:

  • Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Binding energies with anions (e.g., chloride) to assess ion-pairing efficiency.
  • Compare results with X-ray crystallography data from analogous compounds (e.g., crystal lattice parameters in ).

Q. What experimental designs are suitable for studying its role in membrane permeability modulation?

  • Methodological Answer :

  • Liposome Assays : Incorporate the compound into phosphatidylcholine bilayers and measure ion leakage using fluorescent dyes (e.g., calcein release).
  • Electrophysiology : Patch-clamp experiments on synthetic lipid bilayers to quantify changes in conductance.
  • Molecular Dynamics Simulations : CHARMM36 force field to model interactions with lipid tails and water molecules .

Q. How do structural modifications (e.g., alkyl chain length) affect its antimicrobial efficacy?

  • Methodological Answer : Synthesize analogs with varying alkyl chains (C12–C18) and evaluate:

  • Minimum Inhibitory Concentration (MIC) : Broth microdilution against E. coli and S. aureus.
  • Hemolytic Activity : Sheep erythrocyte lysis assays to assess selectivity.
  • QSAR Modeling : Correlate chain length with logP and bioactivity using Hansch analysis .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Methodological Answer :

  • Probit Analysis : Fit sigmoidal curves to calculate LD50_{50} values.
  • ANOVA with Tukey’s HSD : Compare means across concentration groups.
  • Principal Component Analysis (PCA) : Identify key variables (e.g., solubility, logP) influencing toxicity .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve bond angles and torsional strains (e.g., compare with triclinic crystal data in ).
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds between hydroxyethyl groups and counterions) .

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